

The Role of Methyl 4-O-feruloylquinate in Traditional Medicine: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-O-feruloylquinate	
Cat. No.:	B15609338	Get Quote

Introduction

Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound, is a member of the extensive family of chlorogenic acids.[1] As an ester of ferulic acid and methyl quinate, it is structurally related to more common chlorogenic acids, which suggests a similar biosynthetic origin and comparable biological activities.[1] This compound has been identified as a constituent of Stemona japonica, a plant utilized in traditional medicine.[1] The chemical structure, which combines a ferulic acid moiety with a methyl quinate core, points towards potential antioxidant and anti-inflammatory properties, which are characteristic of many phenolic compounds.[1] This technical guide provides a comprehensive overview of Methyl 4-O-feruloylquinate, detailing its known and potential biological activities, relevant experimental protocols for its study, and the hypothesized signaling pathways through which it may exert its therapeutic effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related phytochemicals.

Physicochemical Properties

Methyl 4-O-feruloylquinate, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[2] Its structure is a combination of a quinic acid methyl ester and a ferulic acid moiety.[2]



Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C18H22O9	[2][3]
Molecular Weight	382.36 g/mol	[2][3]
Purity	>97.5%	[2]
Solubility	No quantitative data is readily available. It is recommended to warm the tube to 37°C and use an ultrasonic bath for higher solubility. Stock solutions of 10 mM can be prepared.	[2]
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
рКа	Data not available	[2]

Traditional and Potential Therapeutic Uses

While specific traditional uses of the isolated **Methyl 4-O-feruloylquinate** are not extensively documented, its presence in Stemona japonica suggests its contribution to the medicinal properties of this plant.[1] Based on the known biological activities of its constituent parts, ferulic acid and quinic acid derivatives, **Methyl 4-O-feruloylquinate** is hypothesized to possess anti-inflammatory, antioxidant, and neuroprotective properties.[4][5]

Quantitative Data on Biological Activities

Direct quantitative data for the biological activities of purified **Methyl 4-O-feruloylquinate** is limited. However, studies on extracts of plants containing this compound and on closely related molecules provide strong indications of its potential efficacy. One study reported that **Methyl 4-O-feruloylquinate** exhibited anti-H5N1 activity with a 3% protective rate at a concentration of 5 µM in Madin-Darby Canine Kidney (MDCK) cells.[1]



The following tables summarize quantitative data for structurally related compounds to provide a comparative perspective.

Table 1: In Vitro Anti-inflammatory Activity of a Structurally Similar Compound (3-O-feruloylquinic acid)

Assay	Cell Line	Inflammatory Stimulus	Measured Parameter	IC50 (μM)
Nitric Oxide (NO) Production	RAW 264.7 Macrophages	Lipopolysacchari de (LPS)	Nitrite	Data not specified
Pro-inflammatory Cytokine Production	RAW 264.7 Macrophages	Lipopolysacchari de (LPS)	TNF-α, IL-6	Data not specified

Note: This data is for a related compound and should be considered as an indicator of the potential activity of **Methyl 4-O-feruloylquinate**.[5]

Table 2: In Vivo Anti-inflammatory Activity of Related Compounds

Compound	Animal Model	Assay	Dosage	% Inhibition of Edema
Ferulic Acid	Wistar Rats	Carrageenan- induced paw edema	50 mg/kg	45%
5-Caffeoylquinic Acid	Wistar Rats	Carrageenan- induced paw edema	100 mg/kg	52%

Source: Data synthesized from studies on related compounds to provide a comparative guide. [4]

Table 3: In Vivo Neuroprotective Activity of Related Compounds



Compound	Animal Model	Injury Model	Key Outcome
Ferulic Acid	Mice	Cerebral Ischemia/Reperfusion	Reduction in infarct volume
Caffeic Acid	Rats	Scopolamine-induced memory impairment	Improvement in cognitive function

Source: Data synthesized from studies on related compounds to provide a comparative guide. [4]

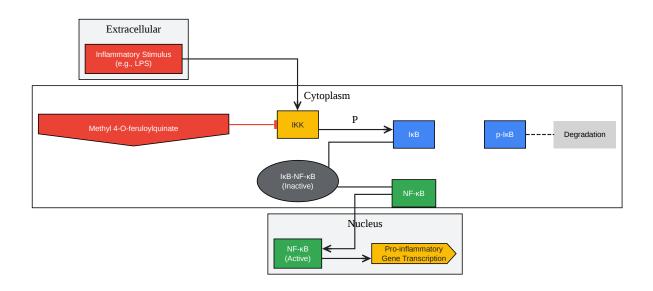
Hypothesized Signaling Pathways

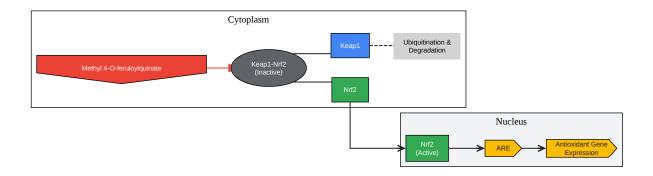
Based on the mechanisms of its constituent parts and related phenolic compounds, **Methyl 4-O-feruloylquinate** is hypothesized to exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Effects: NF-kB and MAPK Pathways

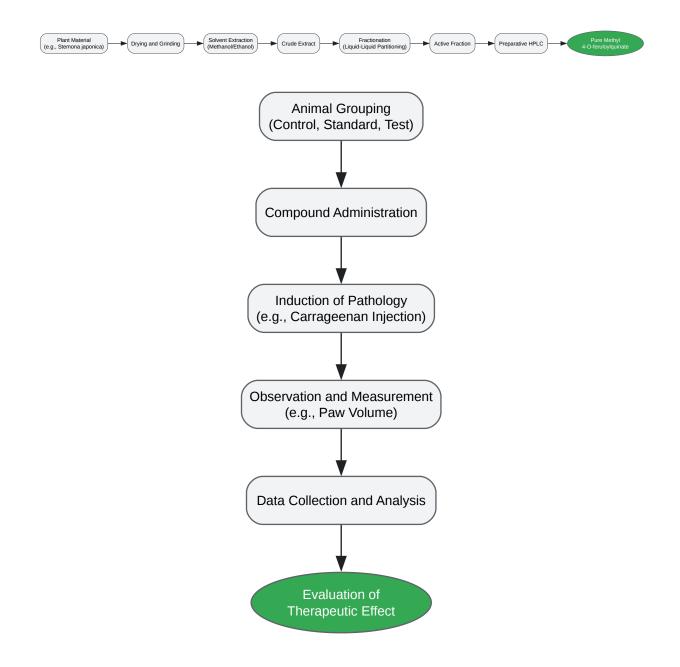
The anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB).[1] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] It is proposed that **Methyl 4-O-feruloylquinate** may inhibit this by preventing IκB degradation.[1]











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References



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